![molecular formula C7H14Cl2N4 B2922406 4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride CAS No. 2580114-65-2](/img/structure/B2922406.png)
4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride
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Overview
Description
The compound “4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a triazole ring, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional coverage of the molecule .Scientific Research Applications
Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring, a component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
2. Role in the Synthesis of Biologically Active Compounds The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature from 2015 to date . These bioactive molecules with target selectivity are characterized by the pyrrolidine ring .
3. Influence of Steric Factors on Biological Activity The structure-activity relationship (SAR) of the studied compounds has been investigated, highlighting how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Use in Nitrogen Deletion Method
Prof. Levin and co-workers from the University of Chicago developed an elegant method for the “skeletal editing” of organic molecules by nitrogen atom deletion . Their strategy included the use of an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent .
Triazole Chain in Chemotherapeutics
Significant chemotherapeutics, such as letrozole, anastrozole, and vorozole, comprise of substituted 1, 2, 4-triazole chain, which is a component of this compound . These are currently being used to treat breast cancer .
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could investigate its potential biological activities and applications in the treatment of human diseases .
properties
IUPAC Name |
4-methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-11-5-9-10-7(11)6-3-2-4-8-6;;/h5-6,8H,2-4H2,1H3;2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSMYZFXRANOOF-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1[C@@H]2CCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride |
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